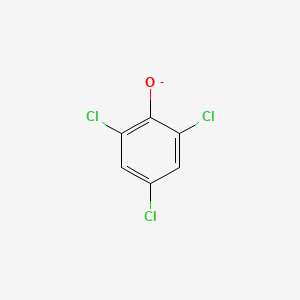

2,4,6-Trichlorophenolate

説明

2,4,6-trichlorophenolate is a phenolate anion resulting from the deprotonation of the phenolic hydroxy group of 2,4,6-trichlorophenol. It is a conjugate base of a 2,4,6-trichlorophenol.

科学的研究の応用

Environmental Remediation

Biodegradation Studies

Sodium 2,4,6-trichlorophenolate has been extensively used as a model compound in research focused on the degradation of chlorinated phenols. Researchers study how microorganisms degrade these pollutants to develop bioremediation strategies. For instance, studies have shown that specific bacteria and fungi can metabolize sodium this compound, leading to insights into the enzymatic pathways involved in this process. Identifying these pathways is crucial for enhancing biodegradation methods in contaminated environments .

Microbial Community Composition

Recent investigations have also focused on how sodium this compound affects microbial community dynamics. By exposing various microbial communities to this compound and analyzing their metabolic responses, researchers can understand how these communities adapt to utilize chlorinated phenols as carbon and energy sources .

Agricultural Applications

Fungicide and Herbicide

Historically, sodium this compound has been employed as a fungicide and herbicide in agricultural practices. Its high degree of chlorination contributes to its effectiveness against pests and diseases in crops. This compound's biological activity makes it a potent agent for controlling agricultural pathogens .

Chemical Synthesis

Intermediate in Chemical Reactions

Sodium this compound serves as an important intermediate in the synthesis of various chemicals. It has been utilized in producing other chlorinated compounds used in pharmaceuticals and agrochemicals. Its role as a precursor allows for the development of more complex molecules necessary for various industrial applications .

Case Study 1: Biodegradation Mechanisms

In a study examining the biodegradation of sodium this compound by specific bacterial strains, researchers found that certain strains could completely mineralize the compound within a defined timeframe. The study highlighted the importance of understanding the metabolic pathways involved to enhance bioremediation techniques effectively .

Case Study 2: Agricultural Efficacy

A field trial assessed the effectiveness of sodium this compound as a fungicide against common crop diseases. Results indicated significant reductions in disease incidence compared to untreated controls, demonstrating its potential utility in sustainable agriculture practices .

特性

IUPAC Name |

2,4,6-trichlorophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。